molecular formula C17H20O10 B351571 Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate CAS No. 6966-22-9

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate

Cat. No.: B351571
CAS No.: 6966-22-9
M. Wt: 384.3 g/mol
InChI Key: JSXRWQPMFIVIQA-UHFFFAOYSA-N
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Description

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate is a complex organic compound known for its unique bicyclic structure. It contains multiple ester and ketone functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate typically involves the reaction of dimethyl malonate with formaldehyde in the presence of a base such as diethylamine. The reaction is carried out under controlled temperatures, initially at 0°C and then gradually increased to 40°C over several hours. The product is then purified through a series of washing and filtration steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise temperature control and efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 2,6-dihydroxybicyclo[3.3.1]nona-2,6-diene-1,3,5,7-tetracarboxylate
  • 2,6-Dioxo-bicyclo[3.3.1]nonan-1,3,5,7-tetracarboxylate

Uniqueness

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate is unique due to its specific arrangement of ester and ketone groups within a bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

Introduction

Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate (CAS: 315207-70-6) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20O10, with a molecular weight of 384.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
IUPAC NameTetramethyl (1R,3S,5R)-2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
CAS Number315207-70-6
Molecular FormulaC17H20O10
Molecular Weight384.34 g/mol
Purity95%

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of bicyclo[3.3.1]nonane derivatives, including this compound. Research indicates that modifications in the bicyclic structure can enhance anticancer efficacy through various mechanisms:

  • Cell Proliferation Inhibition : Several studies have demonstrated that compounds with similar structural frameworks exhibit significant inhibition of cancer cell proliferation in vitro.
  • Apoptosis Induction : Bicyclic compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and disrupting mitochondrial function.
  • Mechanistic Insights : The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in RSC Advances explored various bicyclo[3.3.1]nonane derivatives and their anticancer activities.
    • The results indicated that specific substitutions on the bicyclic framework could lead to enhanced cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) .
  • Mechanistic Studies :
    • Mechanistic studies revealed that these compounds could interfere with the cell cycle and promote apoptosis via caspase activation and PARP cleavage.
    • The study utilized flow cytometry and Western blotting techniques to confirm these findings.

Synthesis Methods

The synthesis of this compound has been achieved through several synthetic routes:

  • Condensation Reactions : Utilizing dimethyl malonate and formaldehyde as starting materials has proven effective in constructing the bicyclic framework.
  • Functionalization Strategies : Further functionalization can be performed to enhance biological activity or tailor properties for specific applications.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Study ReferenceBiological Activity ObservedKey Findings
RSC Advances Anticancer efficacySignificant inhibition of cancer cell proliferation
CTD Base Mechanistic insights into apoptosisInduction of apoptosis via caspase activation
SpectraBase Structural analysisDetailed spectral data supporting compound characterization

This compound represents a promising candidate for further investigation in cancer therapy due to its unique structural characteristics and demonstrated biological activities. Ongoing research into its synthesis and biological mechanisms will be crucial for developing effective therapeutic agents based on this compound.

Properties

IUPAC Name

tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O10/c1-24-12(20)8-5-16(14(22)26-3)7-17(10(8)18,15(23)27-4)6-9(11(16)19)13(21)25-2/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXRWQPMFIVIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989788
Record name Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-22-9
Record name NSC117542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC78481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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